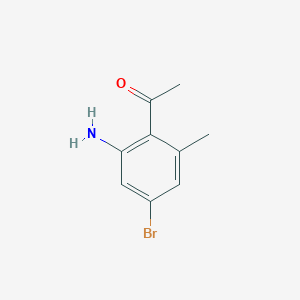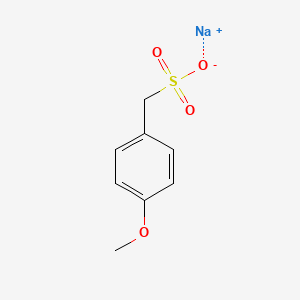![molecular formula C18H22N2O5 B13662017 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its inclusion of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors
Formation of the Spirocyclic Core: This step often involves the reaction of an indoline derivative with a piperidine derivative under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic syntheses, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a Boc protecting group and is used in the synthesis of biologically active natural products.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another compound with a Boc protecting group, commonly used in metal-catalyzed cross-coupling reactions.
Uniqueness
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules where such a structure is required .
Properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-7-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-9-7-18(8-10-20)12-6-4-5-11(14(21)22)13(12)19-15(18)23/h4-6H,7-10H2,1-3H3,(H,19,23)(H,21,22) |
InChI Key |
YJGOPUQXUXYUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC(=C3NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



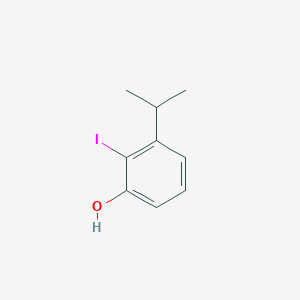

![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
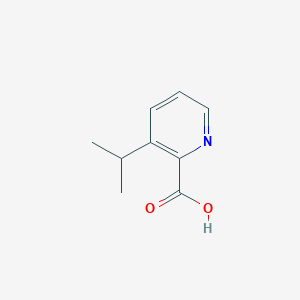
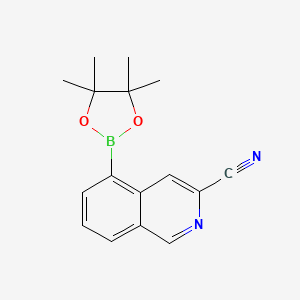

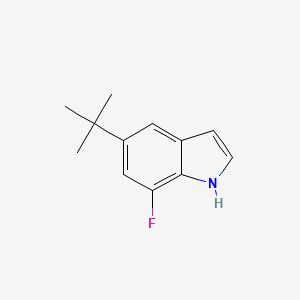


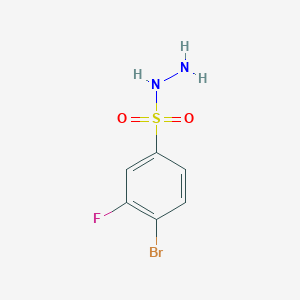
![[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
